1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone
Description
1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone is a complex organic compound that features a combination of methoxy, nitro, phenyl, quinoxalinyl, and phenoxy groups
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-30-23-11-8-16(12-21(23)26(28)29)22(27)14-31-17-9-6-15(7-10-17)20-13-24-18-4-2-3-5-19(18)25-20/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRBNRTMKMSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Formation of Quinoxaline: The synthesis of the quinoxaline moiety.
Coupling Reaction: The final step involves coupling the quinoxaline derivative with the methoxy-nitrophenyl derivative through a phenoxy linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Reduction of Nitro Group: Produces an amino derivative.
Oxidation of Methoxy Group: Can lead to the formation of aldehydes or carboxylic acids.
Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone
- 1-(3-Nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone
- 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-pyridinyl)phenoxy]-1-ethanone
Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone is unique due to the presence of both methoxy and nitro groups on the phenyl ring, combined with the quinoxalinyl moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
